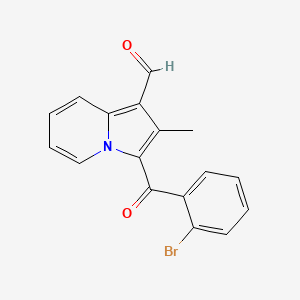
3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde: is a complex organic compound that features a unique structure combining a brominated benzoyl group, a methyl group, and an indolizine ring with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde typically involves multiple steps:
Formation of 2-Bromo-benzoyl chloride: This can be achieved by reacting 2-bromobenzoic acid with thionyl chloride under reflux conditions.
Synthesis of 2-Methyl-indolizine: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves the coupling of 2-bromo-benzoyl chloride with 2-methyl-indolizine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzoyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Major Products
Oxidation: 3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carboxylic acid.
Reduction: 3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate .
Biology and Medicine
Its indolizine core is a common motif in many biologically active compounds, and the presence of the bromine atom can enhance its binding affinity to biological targets .
Industry
In the material science industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Wirkmechanismus
The mechanism of action of 3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde would depend on its specific application. In medicinal chemistry, it may interact with biological targets through various pathways, including hydrogen bonding, hydrophobic interactions, and covalent bonding with nucleophilic sites on proteins or enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde is unique due to its combination of a brominated benzoyl group and an indolizine ring. This structure provides a unique set of chemical properties and reactivity patterns that are not found in simpler brominated benzoyl compounds or indolizine derivatives alone.
Eigenschaften
Molekularformel |
C17H12BrNO2 |
|---|---|
Molekulargewicht |
342.2 g/mol |
IUPAC-Name |
3-(2-bromobenzoyl)-2-methylindolizine-1-carbaldehyde |
InChI |
InChI=1S/C17H12BrNO2/c1-11-13(10-20)15-8-4-5-9-19(15)16(11)17(21)12-6-2-3-7-14(12)18/h2-10H,1H3 |
InChI-Schlüssel |
LGYCAUZWCIECKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


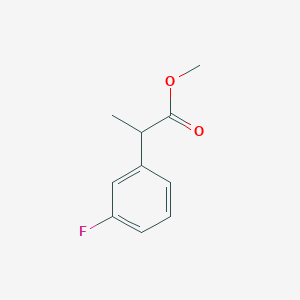
![{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13065170.png)
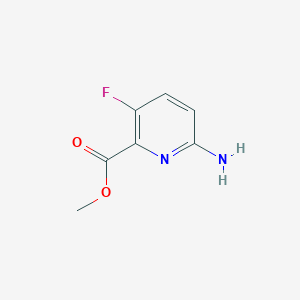
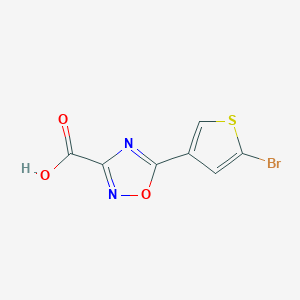
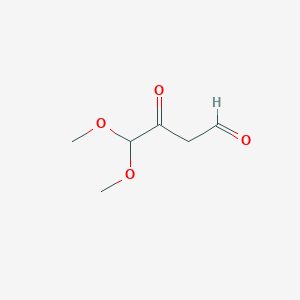
![tert-Butylhexahydro-1H-pyrrolo[3,4-b]pyrazine-6(2H)-carboxylate](/img/structure/B13065220.png)
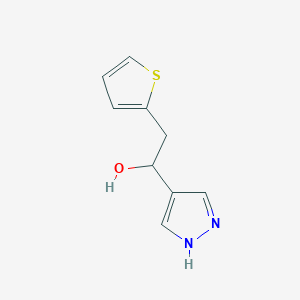
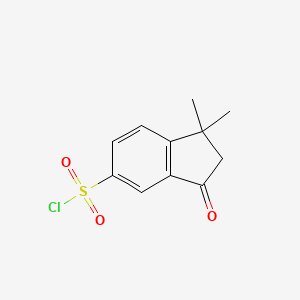

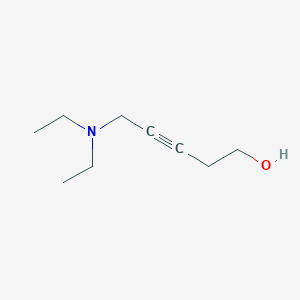
![[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine](/img/structure/B13065249.png)
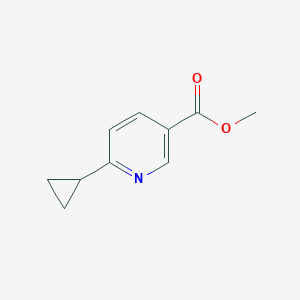
![2-[2-(Trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13065259.png)

